molecular formula C13H8BrN3O4S2 B2651144 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 361160-11-4

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2651144
CAS No.: 361160-11-4
M. Wt: 414.25
InChI Key: VVYSRSAPBAJXDY-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the bromine and nitro groups, and the coupling with the thiophene ring. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom can be introduced through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling with Thiophene Ring: The final step involves the coupling of the benzothiazole derivative with a thiophene-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-nitroanisole: Shares the bromine and nitro groups but lacks the benzothiazole and thiophene rings.

    4-bromo-2-methoxy-1-nitrobenzene: Similar structure but without the thiophene and carboxamide groups.

Uniqueness

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which contribute to its distinct chemical properties and potential applications. The presence of the benzothiazole and thiophene rings, along with the bromine, methoxy, and nitro groups, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S2/c1-21-7-4-6(17(19)20)5-9-11(7)15-13(23-9)16-12(18)8-2-3-10(14)22-8/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSRSAPBAJXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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